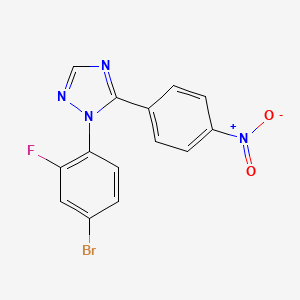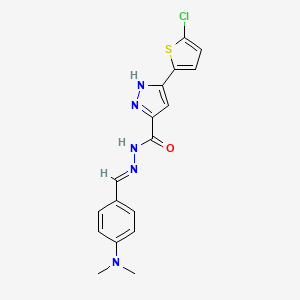![molecular formula C17H24N2O4 B11639748 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B11639748.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(piperidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-ジメトキシフェニル)エチル]-2-オキソ-2-(ピペリジン-1-イル)アセトアミドは、科学研究において多様な用途で知られている合成有機化合物です。この化合物は、ピペリジン環、メトキシ置換基を持つフェニル基、およびアセトアミド部分を特徴としており、さまざまな化学反応や生物学的試験において汎用性の高い分子となっています。
準備方法
合成経路と反応条件
N-[2-(3,4-ジメトキシフェニル)エチル]-2-オキソ-2-(ピペリジン-1-イル)アセトアミドの合成は、通常、以下の手順を伴います。
出発物質: 合成は、3,4-ジメトキシフェネチルアミンとピペリジンから始まります。
アシル化反応: フェネチルアミンは、酢酸無水物などの適切なアシル化剤を用いてアシル化され、中間体アセトアミドが生成されます。
環化: その後、中間体は制御された条件下でピペリジンと環化されて、最終生成物が得られます。
工業生産方法
この化合物の工業生産には、大規模なアシル化反応と環化反応が含まれる場合があり、高収率と高純度を確保するために、自動反応器と最適化された条件が使用されます。反応効率とスケーラビリティを向上させるために、触媒と溶媒が使用される場合があります。
化学反応の分析
反応の種類
N-[2-(3,4-ジメトキシフェニル)エチル]-2-オキソ-2-(ピペリジン-1-イル)アセトアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: フェニル環のメトキシ基は、酸化されて対応するキノンを生成することができます。
還元: アセトアミド部分のカルボニル基は、還元されて第二級アミンを生成することができます。
置換: ピペリジン環は、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: アルキルハライドやアミンなどの求核剤は、塩基性条件下で使用することができます。
主な生成物
酸化: キノンやその他の酸化誘導体。
還元: 第二級アミンとアルコール。
置換: さまざまな置換ピペリジン誘導体。
科学的研究の応用
N-[2-(3,4-ジメトキシフェニル)エチル]-2-オキソ-2-(ピペリジン-1-イル)アセトアミドは、科学研究において幅広い用途があります。
化学: 複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素相互作用や受容体結合の研究に使用されます。
医学: 潜在的な治療効果と創薬におけるリード化合物として調査されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
作用機序
N-[2-(3,4-ジメトキシフェニル)エチル]-2-オキソ-2-(ピペリジン-1-イル)アセトアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物の構造により、活性部位に結合してこれらの標的の活性を調節し、さまざまな生化学経路に影響を与えることができます。メトキシ基とピペリジン環は、結合親和性と特異性に重要な役割を果たします。
類似化合物との比較
類似化合物
酢酸エチル: アセトアミド部分に似ていますが、官能基が異なります。
プロポフォール: フェニル環とメトキシ基に構造的類似性があります。
独自性
N-[2-(3,4-ジメトキシフェニル)エチル]-2-オキソ-2-(ピペリジン-1-イル)アセトアミドは、ピペリジン環とメトキシ置換フェニル基を組み合わせているため、独特の化学的および生物学的特性を持っています。この独自性により、さまざまな研究や産業用途において貴重な化合物となっています。
特性
分子式 |
C17H24N2O4 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C17H24N2O4/c1-22-14-7-6-13(12-15(14)23-2)8-9-18-16(20)17(21)19-10-4-3-5-11-19/h6-7,12H,3-5,8-11H2,1-2H3,(H,18,20) |
InChIキー |
SFDYIHYOIGMIDN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)N2CCCCC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11639666.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11639671.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639673.png)
![N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11639682.png)

![prop-2-en-1-yl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639689.png)

![3-hexyl-4,8-dimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11639697.png)
![2,5-Pyrrolidinedione, 3-[[2-(4-morpholinyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11639702.png)

![Methyl {[3-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11639749.png)

![ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11639758.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639763.png)
